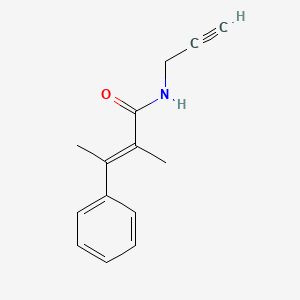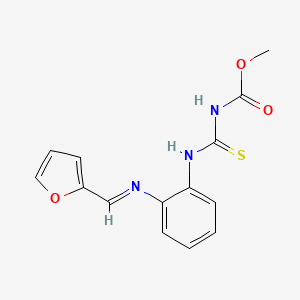
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide is a cyclic phosphate compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of cyclic phosphates, which are often used in the synthesis of poly(phosphoester)s and other related materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide can be synthesized through the reaction of methanol with 2-chloro-1,3,2-dioxaphospholane-2-oxide . The reaction typically involves the use of a base to facilitate the substitution of the chlorine atom with a methoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would likely involve continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (for substitution reactions) and oxidizing agents (for oxidation reactions). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various substituted phosphates and oxidized derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and other biomedical applications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide exerts its effects involves its ability to undergo ring-opening polymerization. This process allows the compound to form poly(phosphoester)s with various side chain functionalities . The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and oxidizing agents.
Comparison with Similar Compounds
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide can be compared with other similar compounds, such as:
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound is used in similar esterification reactions and has comparable reactivity.
2-Methoxy-1,3,2-dioxaphospholane: Another cyclic phosphate with similar structural properties and applications.
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine 2-oxide: Used as an intermediate in the synthesis of various phosphates.
Properties
CAS No. |
57821-30-4 |
|---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O4P/c1-4-5(2)9-10(6,7-3)8-4/h4-5H,1-3H3 |
InChI Key |
IREZBYOQXFZJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OP(=O)(O1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



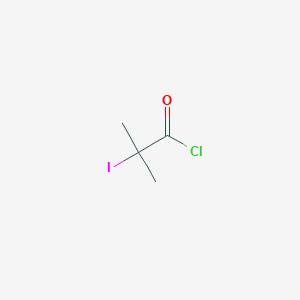
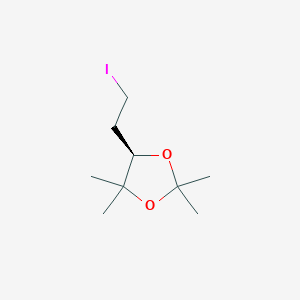
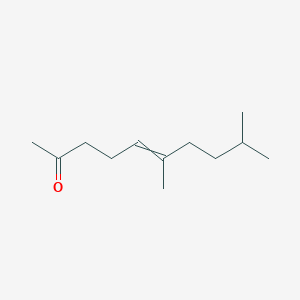

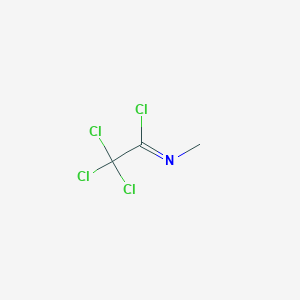

![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
